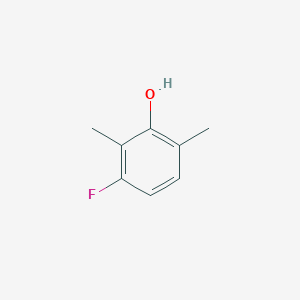![molecular formula C12H18O3 B8619817 3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol](/img/structure/B8619817.png)
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol
Overview
Description
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol is an organic compound with a complex structure It is characterized by the presence of a hydroxy group and a methylethyl group attached to a phenyl ring, which is further connected to a propane-1,2-diol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with an appropriate alkyl halide, followed by the reduction of the resulting intermediate to introduce the hydroxy group. The final step involves the addition of a propane-1,2-diol chain through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction rates and yields. High-pressure reactors and controlled temperature conditions are often employed to ensure the efficient synthesis of the desired product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Similar in structure but with a different functional group arrangement.
Phenol, 2-(1-methylethyl)-: Shares the isopropyl group but lacks the propane-1,2-diol chain.
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol |
InChI |
InChI=1S/C12H18O3/c1-12(2,15)10-5-3-9(4-6-10)7-11(14)8-13/h3-6,11,13-15H,7-8H2,1-2H3 |
InChI Key |
CNOZKCOEBRYPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CC(CO)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
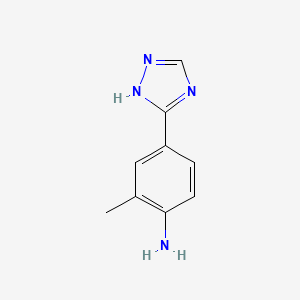

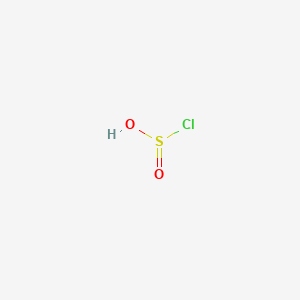
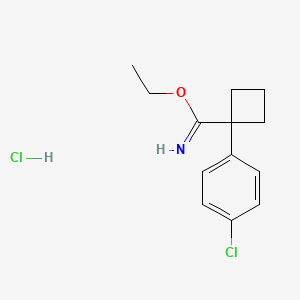
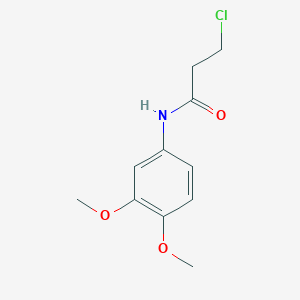
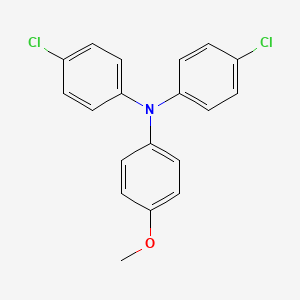
![{3-[(6-Bromohexyl)oxy]propyl}benzene](/img/structure/B8619781.png)
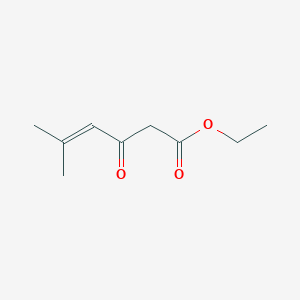
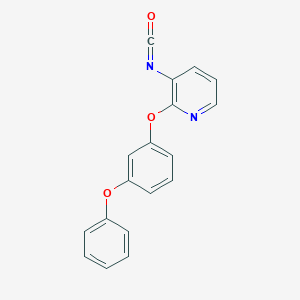
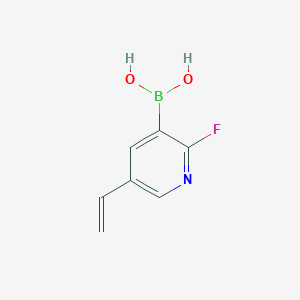
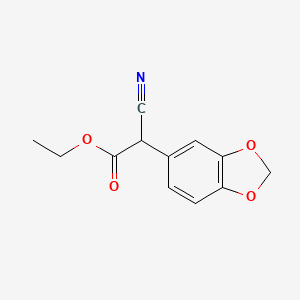
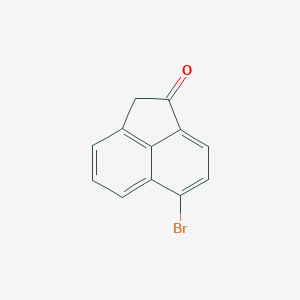
![3-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B8619799.png)
